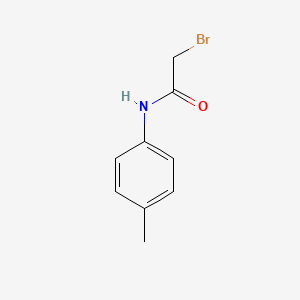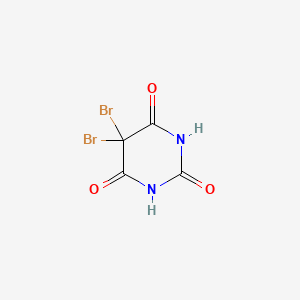
Diethylaminoacetaldehyde diethyl acetal
Übersicht
Beschreibung
Diethylaminoacetaldehyde diethyl acetal is a chemical compound with the molecular formula C10H23NO2 . It is also known by other names such as 2,2-diethoxy-N,N-diethylethanamine . This compound is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for Diethylaminoacetaldehyde diethyl acetal were not found, it is known that acetals are generally formed by the reaction of an alcohol with an aldehyde or ketone in the presence of an acid catalyst . The reaction involves the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal .
Molecular Structure Analysis
The molecular structure of Diethylaminoacetaldehyde diethyl acetal consists of 10 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It contains a total of 35 bonds, including 12 non-hydrogen bonds, 8 rotatable bonds, 1 tertiary amine (aliphatic), and 2 ethers (aliphatic) .
Chemical Reactions Analysis
Acetals, including Diethylaminoacetaldehyde diethyl acetal, can undergo a variety of reactions. One notable reaction is hydrolysis, where the acetal is converted back to its starting aldehyde or ketone in the presence of water and an acid catalyst .
Physical And Chemical Properties Analysis
Diethylaminoacetaldehyde diethyl acetal is a liquid at room temperature . It has a molecular weight of 189.299 g/mol . The compound has a boiling point of 170°C and a density of 0.883 g/mL at 25°C . The refractive index is 1.411 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Diethylaminoacetaldehyde diethyl acetal is involved in various synthesis processes. For example, its synthesis was studied in a batch reactor using ethanol and acetaldehyde with the acid resin Amberlyst 18 as a catalyst, indicating its role in chemical synthesis processes (Silva & Rodrigues, 2001). Additionally, tropylium salts have been shown to facilitate acetalization and transacetalization reactions of aldehydes, demonstrating the compound's potential in catalytic processes (Lyons et al., 2017).
Environmental and Green Chemistry
In the context of environmental chemistry, diethylaminoacetaldehyde diethyl acetal is used in green chemistry applications. A study demonstrated efficient acetalization of aldehydes with alcohols using acid red 52 as a photocatalyst under yellow light irradiation, highlighting its use in eco-friendly chemical processes (Yu et al., 2020).
Chemical Modification and Cross-Linking
This compound has also been utilized in the chemical modification of biomaterials. For instance, chitosan cross-linking with acetaldehyde acetals was achieved using diethylaminoacetaldehyde diethyl acetal, which is more convenient than direct reactions due to better availability and higher boiling points (Pestov et al., 2022).
Analytical Chemistry and Quality Control
In analytical chemistry, this compound has been involved in the determination of diethylacetal and acetaldehyde in beer during fermentation and storage processes, indicating its role in quality control and food chemistry (Liu et al., 2018).
Synthesis of Pharmaceuticals and Bioactive Compounds
Moreover, diethylaminoacetaldehyde diethyl acetal has been used in the synthesis of pharmaceuticals and bioactive compounds. The preparation of a reagent for incorporating diethylenetriaminepentaacetic acid into proteins for labeling with europium, demonstrates its application in the synthesis of complex bioconjugates (Lee & Lee, 2001).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
IUPAC Name |
2,2-diethoxy-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-5-11(6-2)9-10(12-7-3)13-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUIXOBWCFVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871036 | |
| Record name | 2,2-Diethoxyethyl(diethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylaminoacetaldehyde diethyl acetal | |
CAS RN |
3616-57-7 | |
| Record name | 2,2-Diethoxy-N,N-diethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Diethoxyethyl)diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3616-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diethoxyethyl(diethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyethyl(diethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,2-DIETHOXYETHYL)DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CJN663QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
